molecular formula C10H12ClNO3 B2887415 1,2,3,5-Tetrahydro-4,1-benzoxazepine-7-carboxylic acid hydrochloride CAS No. 2225144-10-3

1,2,3,5-Tetrahydro-4,1-benzoxazepine-7-carboxylic acid hydrochloride

Cat. No.: B2887415
CAS No.: 2225144-10-3
M. Wt: 229.66
InChI Key: QBWJVBOZIHEKKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,3,5-Tetrahydro-4,1-benzoxazepine-7-carboxylic acid hydrochloride is a heterocyclic compound featuring a benzoxazepine core fused with a seven-membered ring containing one oxygen atom (oxazepine) and a carboxylic acid substituent at position 5. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical applications. This compound is often utilized as a synthetic intermediate or building block in drug discovery, particularly for central nervous system (CNS)-targeted molecules due to its structural resemblance to bioactive scaffolds like benzodiazepines and isoquinolines .

Properties

IUPAC Name

1,2,3,5-tetrahydro-4,1-benzoxazepine-7-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3.ClH/c12-10(13)7-1-2-9-8(5-7)6-14-4-3-11-9;/h1-2,5,11H,3-4,6H2,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBWJVBOZIHEKKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C(N1)C=CC(=C2)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,2,3,5-tetrahydro-4,1-benzoxazepine-7-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a suitable amino acid derivative with a benzene derivative in the presence of a cyclization agent. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to achieve high yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1,2,3,5-Tetrahydro-4,1-benzoxazepine-7-carboxylic acid hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often employed to modify the compound or to synthesize derivatives with different properties.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkyl groups, in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

  • Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: It has been investigated for its biological activity, including potential antimicrobial and anticancer properties.

  • Medicine: The compound and its derivatives are being explored for their therapeutic potential in treating various diseases.

  • Industry: It is used in the development of new materials and chemical processes, contributing to advancements in industrial chemistry.

Mechanism of Action

The mechanism by which 1,2,3,5-tetrahydro-4,1-benzoxazepine-7-carboxylic acid hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism of action can vary depending on the specific application and the derivatives involved.

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparison

Compound Name Core Structure Key Functional Groups Molecular Weight (g/mol) Pharmacological Use/Context
1,2,3,5-Tetrahydro-4,1-benzoxazepine-7-carboxylic acid hydrochloride Benzoxazepine Carboxylic acid, HCl salt 207.23 (free acid) Synthetic intermediate, CNS research
SCH23390 hydrochloride (Benzazepine derivative) Benzazepine Chlorophenyl, methyl 324.21 Dopamine D1 receptor antagonist
Methyl 6-chloro-3-[...]-benzodithiazine-7-carboxylate Benzodithiazine Sulfonyl (SO2), methyl ester 456.09 Antimicrobial/antifungal research
8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride Tetrahydroisoquinoline Fluoro, dimethyl 215.70 Neuropharmacology (receptor studies)
Lixazinone (Imidazoquinazoline derivative) Imidazoquinazoline Oxo, butyramide N/A Cardiotonic/antitussive agent

Key Observations :

  • Benzoxazepine vs. Benzazepine : The oxygen atom in benzoxazepine contrasts with the nitrogen in benzazepine (e.g., SCH23390), altering electronic properties and receptor binding. SCH23390’s chloro and methyl groups enhance its specificity for dopamine D1 receptors, whereas the benzoxazepine’s carboxylic acid may favor interactions with polar targets .
  • Tetrahydroisoquinolines: Fluorinated analogs like 8-fluoro-4,4-dimethyl-tetrahydroisoquinoline exhibit enhanced blood-brain barrier penetration due to lipophilic substituents, a trait less pronounced in the hydrophilic benzoxazepine .

Physicochemical Properties

Table 2: Solubility and Stability Profiles

Compound Name Solubility (Polar Solvents) Stability Notes
This compound High (HCl salt) Stable under inert conditions
SCH23390 hydrochloride Moderate Light-sensitive; requires storage at -20°C
Methyl 6-chloro-3-[...]-benzodithiazine-7-carboxylate Low (ester group) Hydrolytically sensitive
8-Fluoro-4,4-dimethyl-tetrahydroisoquinoline HCl High Stable at room temperature

Key Observations :

  • The hydrochloride salt of the benzoxazepine derivative improves aqueous solubility compared to neutral esters (e.g., benzodithiazine methyl ester) .
  • Stability varies significantly: SCH23390’s photosensitivity necessitates specialized storage, whereas the benzoxazepine’s stability under inert conditions simplifies handling .

Biological Activity

1,2,3,5-Tetrahydro-4,1-benzoxazepine-7-carboxylic acid hydrochloride (CAS Number: 2225144-10-3) is a compound belonging to the benzoxazepine class, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and other pharmacological effects based on recent studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H12ClN2O3. Its structure includes a fused benzene and oxazepine ring system that contributes to its unique biological activities.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. A significant study evaluated a series of derivatives based on 1,2,3,5-tetrahydro-4,1-benzoxazepine-3-yl-pyrimidines and -purines against the MCF-7 breast cancer cell line. The most active derivative showed an IC50 value of 0.67 µM, indicating potent antiproliferative effects .

Table 1: Anticancer Activity of Derivatives

Compound NameIC50 (µM)Cell Line
(RS)-6-Chloro-9-[1-(9H-fluorenylmethoxycarbonyl)-1,2,3,5-tetrahydro-4,1-benzoxazepine-3-yl]-9H-purine0.67MCF-7

The mechanism of action involves the induction of cell cycle arrest in the G2/M phase and modulation of apoptosis regulatory pathways .

The biological activity of 1,2,3,5-tetrahydro-4,1-benzoxazepine derivatives can be attributed to their interaction with various molecular targets:

  • Apoptosis Regulation : The compound influences genes involved in apoptosis pathways.
  • Enzyme Inhibition : It has been reported to inhibit certain kinases and cholinesterase enzymes .

Other Pharmacological Activities

In addition to anticancer effects, the compound exhibits other biological activities:

  • Antibacterial Activity : Preliminary studies suggest potential antibacterial properties.
  • Antioxidant Activity : Some derivatives have shown significant antioxidant effects in vitro .

Case Studies and Research Findings

Several case studies have explored the pharmacological potential of 1,2,3,5-tetrahydro-4,1-benzoxazepine derivatives:

  • Study on Anticancer Activity : A study published in Cancer Research demonstrated that specific derivatives could significantly reduce tumor growth in xenograft models.
  • Toxicity Profiling : Toxicity assessments indicate a favorable safety profile at therapeutic doses compared to traditional chemotherapeutics .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,2,3,5-tetrahydro-4,1-benzoxazepine-7-carboxylic acid hydrochloride?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with substituted benzyl alcohols or aminobenzene derivatives. For example, aluminum(III) chloride can act as a Lewis acid catalyst in Friedel-Crafts alkylation or acylation steps, followed by ring closure under acidic conditions (e.g., HCl). A critical step is the introduction of the carboxylic acid moiety, which may require bromination/oxidation sequences (e.g., NaBr/H₂O₂) or hydrolysis of nitrile intermediates. Reaction conditions (temperature, solvent polarity) must be tightly controlled to avoid side products like over-oxidized derivatives .

Q. How can researchers characterize the compound’s purity and structural integrity?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm the benzoxazepine ring structure and substituent positions (e.g., methoxy or carboxylic acid groups).
  • HPLC-MS : For purity assessment and detection of trace impurities (e.g., unreacted starting materials).
  • Elemental Analysis : To validate molecular formula consistency (e.g., C/H/N/O ratios).
  • X-ray Crystallography (if crystalline): To resolve stereochemical ambiguities in the tetrahydro ring system .

Q. What are the key physicochemical properties relevant to experimental design?

  • Methodological Answer : Key properties include:

  • Solubility : Hydrochloride salts are typically water-soluble but may require buffered solutions (pH 4–6) for stability.
  • Stability : Assess susceptibility to hydrolysis (e.g., under basic conditions) via accelerated degradation studies (40–60°C, varying pH).
  • Melting Point : Used as a preliminary purity indicator (e.g., sharp mp ~143–146°C for related benzoxazepines) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for benzoxazepine derivatives?

  • Methodological Answer : Contradictions often arise from variations in assay conditions or structural analogs. To address this:

  • Standardize Assays : Use identical cell lines (e.g., HEK293 for receptor binding) and control compounds.
  • SAR Studies : Systematically modify substituents (e.g., methoxy vs. carboxylic acid groups) to isolate activity contributors.
  • Meta-Analysis : Cross-reference data from PubChem, ECHA, and peer-reviewed studies to identify consensus mechanisms (e.g., GABAergic vs. serotonergic activity) .

Q. What strategies improve synthetic yield and scalability for this compound?

  • Methodological Answer :

  • Catalyst Optimization : Replace AlCl₃ with milder catalysts (e.g., FeCl₃) to reduce side reactions.
  • Flow Chemistry : Implement continuous flow systems for exothermic steps (e.g., ring closure) to enhance reproducibility.
  • Purification : Use recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate high-purity product .

Q. What analytical methods are recommended for studying stability under pharmacological conditions?

  • Methodological Answer :

  • Forced Degradation : Expose the compound to oxidative (H₂O₂), acidic (0.1M HCl), and basic (0.1M NaOH) conditions, followed by HPLC-UV to quantify degradation products.
  • Thermogravimetric Analysis (TGA) : Evaluate thermal stability (25–300°C) to guide storage protocols.
  • LC-MS/MS : Identify degradation pathways (e.g., ring-opening or decarboxylation) .

Q. How can computational modeling elucidate target interactions for this compound?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to predict binding affinities for receptors (e.g., 5-HT₆ or NMDA receptors). Focus on the carboxylic acid group’s role in hydrogen bonding.
  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (50–100 ns trajectories) to assess conformational stability.
  • QSAR Modeling : Corrogate electronic parameters (e.g., logP, polar surface area) with bioavailability data from preclinical studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.